![molecular formula C15H22O B13850355 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol is an organic compound with the molecular formula C₁₅H₂₂O This compound is characterized by a phenol group substituted with a 1,5-dimethyl-5-hexen-1-yl group at the 5-position and a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 1,5-dimethyl-5-hexen-1-ol.
Reaction Conditions: The key step involves the alkylation of 2-methylphenol with 1,5-dimethyl-5-hexen-1-ol under acidic conditions to form the desired product. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of optimized reaction conditions and catalysts ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with cell membranes and other cellular components, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methylphenol: A simpler phenol derivative with a methyl group at the 2-position.
1,5-Dimethyl-5-hexen-1-ol: An alcohol with a similar alkyl chain structure.
Quinones: Oxidized derivatives of phenols with similar structural features.
Uniqueness
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol is unique due to its specific substitution pattern and the presence of both a phenol group and a 1,5-dimethyl-5-hexen-1-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
2-methyl-5-[(2R)-6-methylhept-6-en-2-yl]phenol |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h8-10,12,16H,1,5-7H2,2-4H3/t12-/m1/s1 |
InChIキー |
QYBVMIZSESMJKI-GFCCVEGCSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H](C)CCCC(=C)C)O |
正規SMILES |
CC1=C(C=C(C=C1)C(C)CCCC(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
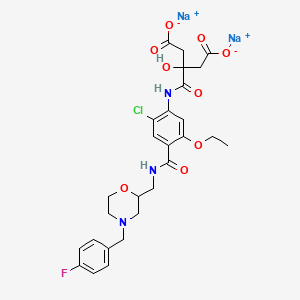
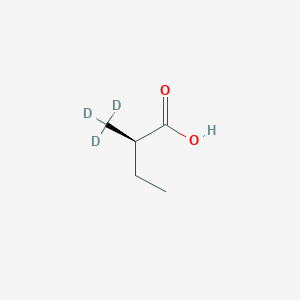
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
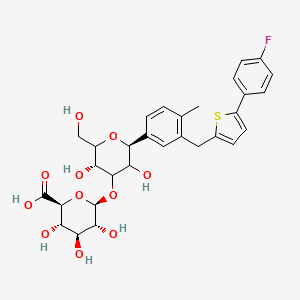
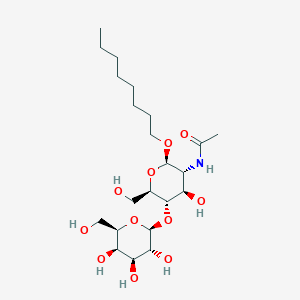
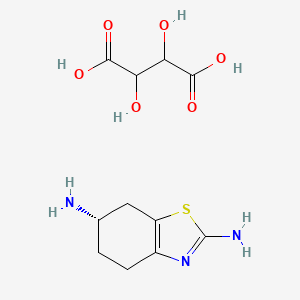

![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
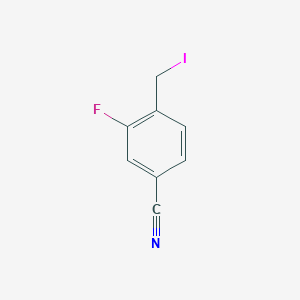
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
